molecular formula C10H13NO6S B12672515 (R*,R*)-(1)-1-(p-Methylsulphonylphenyl)-2-nitropropane-1,3-diol CAS No. 93839-93-1

(R*,R*)-(1)-1-(p-Methylsulphonylphenyl)-2-nitropropane-1,3-diol

Cat. No.: B12672515
CAS No.: 93839-93-1
M. Wt: 275.28 g/mol
InChI Key: MXMRPKQOWVAKHT-UHFFFAOYSA-N
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Description

(R*,R*)-(1)-1-(p-Methylsulphonylphenyl)-2-nitropropane-1,3-diol is a complex organic compound characterized by the presence of a nitro group, a methylsulphonyl group, and a diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R*,R*)-(1)-1-(p-Methylsulphonylphenyl)-2-nitropropane-1,3-diol typically involves multi-step organic reactions. The starting materials often include p-methylsulphonylbenzene and nitropropane derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(R*,R*)-(1)-1-(p-Methylsulphonylphenyl)-2-nitropropane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The methylsulphonyl group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (R*,R*)-(1)-1-(p-Methylsulphonylphenyl)-2-nitropropane-1,3-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used to study the effects of nitro and methylsulphonyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological molecules.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to undergo various chemical reactions makes it a candidate for drug development and medicinal chemistry research.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of (R*,R*)-(1)-1-(p-Methylsulphonylphenyl)-2-nitropropane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methylsulphonyl group can influence the compound’s binding affinity and specificity. The diol structure may also play a role in the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    p-Methylsulphonylbenzene: Shares the methylsulphonyl group but lacks the nitro and diol functionalities.

    2-Nitropropane: Contains the nitro group but lacks the methylsulphonyl and diol groups.

    1,3-Propanediol: Contains the diol structure but lacks the nitro and methylsulphonyl groups.

Uniqueness

(R*,R*)-(1)-1-(p-Methylsulphonylphenyl)-2-nitropropane-1,3-diol is unique due to the combination of its functional groups. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone.

Properties

CAS No.

93839-93-1

Molecular Formula

C10H13NO6S

Molecular Weight

275.28 g/mol

IUPAC Name

1-(4-methylsulfonylphenyl)-2-nitropropane-1,3-diol

InChI

InChI=1S/C10H13NO6S/c1-18(16,17)8-4-2-7(3-5-8)10(13)9(6-12)11(14)15/h2-5,9-10,12-13H,6H2,1H3

InChI Key

MXMRPKQOWVAKHT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)[N+](=O)[O-])O

Origin of Product

United States

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